Factor XIa Inhibition: 3‑Iodo‑N‑methyl‑2‑nitroaniline Displays 3.2‑Fold Higher Affinity than the 4‑Iodo Regioisomer
In a head‑to‑head comparison within the same assay system, 3‑iodo‑N‑methyl‑2‑nitroaniline exhibits a Ki of 2.0 nM for human coagulation factor XIa, whereas the 4‑iodo regioisomer (4‑iodo‑N‑methyl‑2‑nitroaniline) yields a Ki of 6.4 nM under identical conditions [1]. This represents a 3.2‑fold improvement in binding affinity attributable to the 3‑iodo substitution pattern.
| Evidence Dimension | Enzyme inhibition constant (Ki) against human coagulation factor XIa |
|---|---|
| Target Compound Data | Ki = 2.0 nM |
| Comparator Or Baseline | 4‑Iodo‑N‑methyl‑2‑nitroaniline (CAS 1260791‑09‑0), Ki = 6.4 nM |
| Quantified Difference | 3.2‑fold lower Ki (improved affinity) |
| Conditions | Human coagulation factor XIa; substrate hydrolysis to p‑nitroaniline; incubation 10‑120 min; spectrophotometric detection |
Why This Matters
For medicinal chemistry programs targeting factor XIa anticoagulation, the 3‑iodo isomer provides a stronger starting point for hit‑to‑lead optimization and reduces the need for extensive analog synthesis.
- [1] BindingDB. BDBM50136608 (CHEMBL3754069) – 3‑Iodo‑N‑methyl‑2‑nitroaniline Ki = 2 nM; BDBM50136581 (CHEMBL3754635) – 4‑Iodo‑N‑methyl‑2‑nitroaniline Ki = 6.4 nM. Bristol‑Myers Squibb / ChEMBL curated data. View Source
